molecular formula C15H25N2NaO4 B2568050 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate CAS No. 2251053-14-0

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate

Cat. No.: B2568050
CAS No.: 2251053-14-0
M. Wt: 320.365
InChI Key: LPYYKIKFDRGFJJ-UHFFFAOYSA-N
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate: is a chemical compound with the molecular formula C15H26N2NaO4 . It is a sodium salt derivative of a piperazine compound, which is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is commonly used to protect amine groups during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperazine.

    Cyclopropylpropanoate Formation: The Boc-protected piperazine is then reacted with a cyclopropylpropanoic acid derivative in the presence of a base such as sodium hydroxide (NaOH) to form the desired sodium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected piperazine ring.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group on the piperazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products:

    Substitution Reactions: Products typically include substituted piperazine derivatives.

    Deprotection Reactions: The major product is the free amine form of the piperazine derivative.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel chemical reactions and methodologies.

Biology:

  • Utilized in the study of biological pathways and mechanisms involving piperazine derivatives.
  • Acts as a precursor for the synthesis of biologically active compounds.

Medicine:

  • Investigated for potential therapeutic applications due to its structural similarity to pharmacologically active piperazine derivatives.
  • Used in drug discovery and development processes.

Industry:

  • Applied in the production of specialty chemicals and intermediates.
  • Used in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is largely dependent on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors, through its piperazine ring and cyclopropylpropanoate moiety. The Boc protecting group can be removed to reveal the active amine, which can further participate in biochemical reactions.

Comparison with Similar Compounds

  • Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate
  • Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate
  • Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate

Uniqueness: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

sodium;3-cyclopropyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4.Na/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)10-11-4-5-11;/h11-12H,4-10H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKZJRLOHNIUHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CC2CC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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